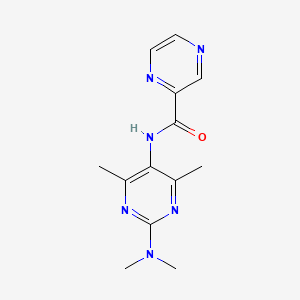

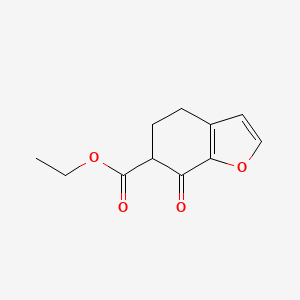

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .

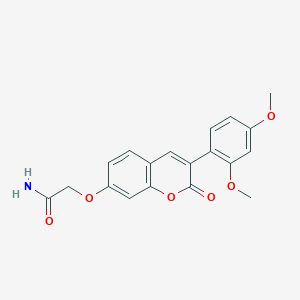

Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a fusion of benzene and furan rings . The ethyl group is attached to the carboxylate group, which is on the benzofuran ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 208.21 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

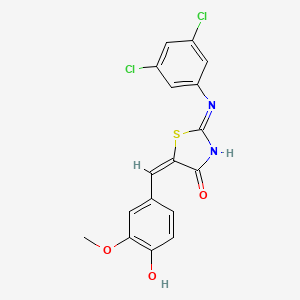

Synthesis of Heterocyclic Compounds

Ethyl 7-oxo-4,5,6,7-tetrahydrobenzofuran-6-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, its dehydrogenation has been utilized to produce ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate, which further reacts with hydrazine hydrate to afford corresponding hydrazides. These hydrazides, upon reaction with aldehydes, yield substituted hydrazones, leading to the synthesis of tricyclic 1,2,3-selenadiazoles and thiadiazoles through oxidation and chloride reactions, respectively (Shekarchi et al., 2003).

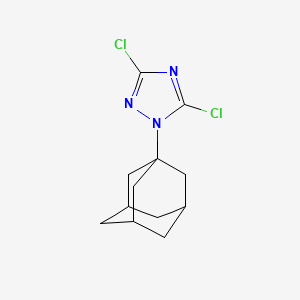

Photolytic Pathways and Product Formation

Photolysis studies involving this compound have elucidated competing pathways leading to the formation of ketenes and singlet imino-carbenes. These studies provide insight into the reactivity of this compound under UV irradiation and its potential to form various photo products through either photoisomerisation or carbon dioxide loss (Ang & Prager, 1992).

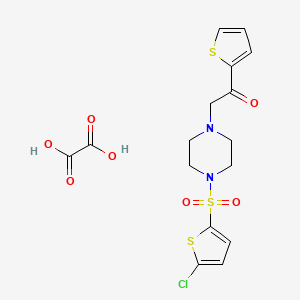

Reactions with Acetoacetic Ester

Reactions of certain furan and pyrrolone derivatives with acetoacetic ester have yielded ethyl 4-(arylmethylene)-6-oxo-2-aryl-4,5,6,7-tetrahydrobenzofuran-5-carboxylates, demonstrating the compound's versatility in synthesizing complex molecules. These reactions underscore the compound's utility in organic synthesis, particularly in constructing benzofuran scaffolds (Anis’kova et al., 2008).

Photolysis in Amines and Alcohols

Further research on the photolysis of this compound in amines and alcohols has led to the discovery of novel photolytic pathways. These pathways highlight the compound's reactivity and potential for creating diverse photo products, contributing to our understanding of its behavior under different conditions (Ang & Prager, 1993).

Propriétés

IUPAC Name |

ethyl 7-oxo-5,6-dihydro-4H-1-benzofuran-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-14-11(13)8-4-3-7-5-6-15-10(7)9(8)12/h5-6,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIDNQMKCQRQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1=O)OC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2897932.png)

![6-((4-fluorobenzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2897936.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2897941.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]oxane-4-carboxamide](/img/structure/B2897944.png)

![N-(4-butylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2897946.png)

![tert-butyl 3-(N'-hydroxycarbamimidoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2897947.png)